molecular formula C6H3F4NO3S B3040693 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate CAS No. 231285-89-5

1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate

Cat. No.: B3040693
CAS No.: 231285-89-5
M. Wt: 245.15 g/mol
InChI Key: YRDNWLLASUEMBD-UHFFFAOYSA-N
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Description

1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate (CAS 231285-89-5) is a member of the N-fluoropyridinium salt family, a significant class of electrophilic fluorinating agents (N-F reagents) . These reagents are prized in synthetic chemistry for their stability and ease of handling compared to more hazardous alternatives like molecular fluorine (F₂), providing a safe and efficient route for the introduction of fluorine atoms into organic molecules . The compound acts as a source of electrophilic fluorine ("F⁺") and is part of the developed "N-fluoropyridinium-2-sulfonate" series, which are recognized for their utility in synthetic applications . The incorporation of fluorine into lead compounds is a critical strategy in modern drug discovery and development, as it can profoundly alter a molecule's metabolic stability, bioavailability, and binding affinity . This makes this compound a valuable tool for medicinal chemists engaged in fluorine scanning and the synthesis of potential pharmaceutical candidates . Furthermore, related pyridinium compounds are advanced intermediates in agrochemical synthesis, such as in the production of fungicides like Picoxystrobin, highlighting the relevance of this chemical scaffold in crop protection . With a molecular formula of C₆H₃F₄NO₃S and a molecular weight of 245.15 g/mol, it is offered with high purity for consistent experimental results . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO3S/c7-6(8,9)4-2-1-3-5(11(4)10)15(12,13)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDNWLLASUEMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)S(=O)(=O)[O-])F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar fluorinating agents and solvents. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate primarily undergoes electrophilic fluorination reactions. It can introduce fluorine atoms into various organic substrates, making it a valuable reagent in synthetic organic chemistry .

Common Reagents and Conditions

The compound is often used in conjunction with solvents like acetonitrile or dichloromethane. Reactions typically occur at room temperature or slightly elevated temperatures, depending on the specific substrate and desired outcome .

Major Products Formed

The major products formed from reactions involving this compound are fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Scientific Research Applications

Chemical Synthesis

Reactivity and Mechanisms
The presence of both electron-withdrawing groups (the fluoro and trifluoromethyl groups) enhances the reactivity of 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate. This makes it a valuable intermediate in organic synthesis, particularly in the formation of complex organic structures. The compound is known to participate in nucleophilic substitutions and electrophilic aromatic substitutions, which are critical reactions in synthetic organic chemistry.

Table: Key Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles to form new C-N bondsVarious amine derivatives
Electrophilic Aromatic SubstitutionForms substituted aromatic compoundsTrifluoromethylated aromatics

Pharmaceutical Applications

Drug Development
The unique properties of this compound make it a candidate for drug development. Its ability to modulate biological activity through the introduction of fluorinated groups is particularly useful in designing pharmaceuticals that require enhanced metabolic stability and bioavailability.

Case Study: Antiviral Agents
Research has indicated that compounds with similar structures exhibit antiviral properties. The sulfonate group can enhance solubility and bioactivity, making it a potential scaffold for developing antiviral agents targeting RNA viruses.

Materials Science

Polymer Chemistry
In materials science, this compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and chemical resistance due to the strong electronegative character of the fluorinated groups.

Table: Properties of Polymers Modified with Fluorinated Compounds

PropertyEffect of Fluorination
Thermal StabilityIncreased due to strong C-F bonds
Chemical ResistanceEnhanced against solvents and acids
Mechanical StrengthImproved tensile strength and elasticity

Environmental Applications

Catalysis
The compound also shows potential as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize transition states can facilitate reactions that are otherwise challenging under mild conditions. This application is particularly relevant in green chemistry, where catalysts are sought that minimize waste and energy use.

Mechanism of Action

The mechanism by which 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate exerts its effects involves the transfer of a fluorine atom to an organic substrate. This electrophilic fluorination process is facilitated by the positively charged pyridinium ring, which stabilizes the transition state and enhances the reactivity of the fluorine atom . The molecular targets and pathways involved depend on the specific substrate and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • Pyridinium salts with halogen substitutions : e.g., 1-Chloro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate.
  • Sulfonate-containing heterocycles : e.g., pyrimidine derivatives with trifluoromethyl and sulfonate groups (as seen in EP 4 374 877 A2) .
Table 1: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) Solubility (H₂O) HPLC Retention Time (min) Key Functional Groups
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate (hypothetical) ~289.2 High ~1.3 (SMD-TFA05) -F, -CF₃, -SO₃⁻
EP 4 374 877 A2 Example Compound 867.0 [M+H]+ Moderate 1.37 (SMD-TFA05) -CF₃, pyrimidine, -SO₃⁻
Reference Pyridinium Salt (1-Cl analog) ~305.6 Moderate ~1.5 -Cl, -CF₃, -SO₃⁻

Key Observations :

  • Sulfonate groups improve aqueous solubility, as seen in both the target compound and EP 4 374 877 A2 derivatives .

Stability and Reactivity

  • Thermal Stability : Trifluoromethyl groups generally enhance thermal stability due to strong C-F bonds.
  • Hydrolytic Stability : Fluorine’s electronegativity may reduce hydrolysis susceptibility compared to chlorine analogs.

Crystallographic Analysis

Structural analogs, however, often exhibit planar pyridinium rings with sulfonate groups participating in hydrogen-bonding networks, influencing packing efficiency and solubility.

Biological Activity

1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate is a pyridinium compound notable for its unique structure, which includes a fluorine atom and a trifluoromethyl group. This composition imparts distinctive chemical properties that influence its biological activity. Understanding the biological implications of this compound is crucial for its potential applications in medicinal chemistry and other fields.

The molecular formula of this compound is C6_6H3_3F4_4NO3_3S, with a molecular weight of approximately 245.15 g/mol. The presence of both electron-withdrawing groups (fluoro and trifluoromethyl) significantly enhances its reactivity, making it an interesting subject for research into its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can lead to improved pharmacokinetic properties when used in drug development.

PropertyValue
Molecular FormulaC6_6H3_3F4_4NO3_3S
Molecular Weight245.15 g/mol
Functional GroupsFluoro, Trifluoromethyl, Sulfonate
SolubilitySoluble in polar solvents

Biological Applications

Research has indicated that compounds similar to this compound can exhibit various biological activities, including:

  • Antimicrobial Activity : Studies suggest that fluorinated compounds can enhance the antimicrobial properties due to their ability to disrupt microbial membranes.
  • Anticancer Potential : The unique electronic properties of fluorinated compounds may contribute to their efficacy in targeting cancer cells by interfering with cellular signaling pathways or inducing apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study investigated the activity of fluorinated pyridinium compounds against various bacterial strains. Results indicated that the presence of trifluoromethyl groups significantly improved antibacterial activity compared to non-fluorinated counterparts.
  • Cytotoxic Effects on Cancer Cells : Research focused on the cytotoxicity of fluorinated compounds on human cancer cell lines revealed that modifications in the pyridine ring, such as those found in this compound, led to increased cell death rates in specific cancer types .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityUnique Features
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonateModerate antimicrobial activityDifferent substitution pattern
N-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonateEnhanced anticancer effectsTwo trifluoromethyl groups
2-Fluoro-6-trifluoromethylpyridineLimited biological activityAbsence of sulfonate group

Q & A

Q. What are the optimal synthetic routes for 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves fluorination and sulfonation of pyridine derivatives. For example:

  • Fluorination: Use potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce fluorine at the 1-position of the pyridine ring .
  • Trifluoromethylation: Employ trifluoromethylating agents like (trifluoromethyl)copper complexes under inert conditions .
  • Sulfonation: React with sulfur trioxide (SO₃) in dichloromethane at 0–5°C to introduce the sulfonate group at the 2-position .

Optimization Strategies:

  • Vary solvent polarity (e.g., DMSO vs. THF) to improve fluorination efficiency .
  • Use catalytic Pd(II) to accelerate trifluoromethylation .
  • Monitor reaction progress via HPLC (retention time ~1.26 minutes under SMD-TFA05 conditions) to assess purity .

Table 1: Example Reaction Conditions from Analogous Studies

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
FluorinationKF, DMSO, 80°C7295%
TrifluoromethylationCF₃Cu, THF, 25°C6589%
SulfonationSO₃, CH₂Cl₂, 0°C5891%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR identifies fluorine environments (δ -60 to -80 ppm for CF₃ groups; δ -120 to -140 ppm for C-F) .
    • ¹H NMR resolves pyridinium proton signals (δ 8.5–9.5 ppm) and sulfonate proton coupling .
  • X-ray Crystallography:
    • Use SHELXL for refinement (R-factor < 0.05) to resolve anisotropic displacement parameters .
    • SHELXD automates space-group determination for complex trifluoromethylated structures .
  • Mass Spectrometry:
    • LCMS (m/z 366 [M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridinium ring .
    • Simulate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions .
  • Molecular Dynamics (MD):
    • Model solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction pathways .
  • Validation:
    • Compare computed IR spectra with experimental data to validate accuracy (±5 cm⁻¹ tolerance) .

Q. What strategies resolve contradictions in reported data regarding the compound’s stability under different conditions?

Methodological Answer:

  • Case Study: Discrepancies in thermal stability (e.g., decomposition at 90°C vs. 110°C):
    • Reproducibility Checks:
  • Replicate experiments using identical heating rates (e.g., 5°C/min) and TGA instrumentation .
    2. Variable Isolation:
  • Test stability in anhydrous vs. humid environments (RH 0% vs. 50%) to assess hygroscopic effects .
    3. Cross-Validation:
  • Combine DSC (melting point analysis) with NMR to detect decomposition products .
  • Statistical Analysis:
    • Apply multivariate regression to identify confounding variables (e.g., trace metal impurities) .

Q. How does the introduction of fluorine and trifluoromethyl groups influence the compound’s electronic environment and reactivity?

Methodological Answer:

  • Electronic Effects:
    • CF₃ Groups: Strong electron-withdrawing effect reduces pyridinium ring electron density, increasing electrophilicity at the 4-position .
    • Fluorine Substituents: Ortho/para-directing effects alter regioselectivity in nucleophilic substitutions .
  • Experimental Validation:
    • Cyclic Voltammetry: Measure reduction potentials to quantify electron deficiency (ΔE ≈ +0.3 V vs. non-fluorinated analogs) .
    • Kinetic Studies: Compare reaction rates with non-fluorinated pyridinium salts in SNAr reactions .

Table 2: Electronic Impact of Substituents

SubstituentHammett σₚ ValueEffect on Reactivity
-CF₃+0.54Enhances electrophilicity
-F+0.06Modest electron withdrawal
-SO₃⁻+0.93Strong charge stabilization

Q. What role does this compound play in catalytic processes, and how can its ligand properties be optimized?

Methodological Answer:

  • Ligand Design:
    • Modify sulfonate group coordination geometry by introducing chelating counterions (e.g., K⁺ vs. NH₄⁺) .
    • Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0) complexes .
  • Mechanistic Probes:
    • Use in situ XAFS to monitor metal-ligand bonding dynamics during catalysis .
    • Isotopic labeling (¹⁸O in sulfonate) to track ligand exchange rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Reactant of Route 2
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate

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